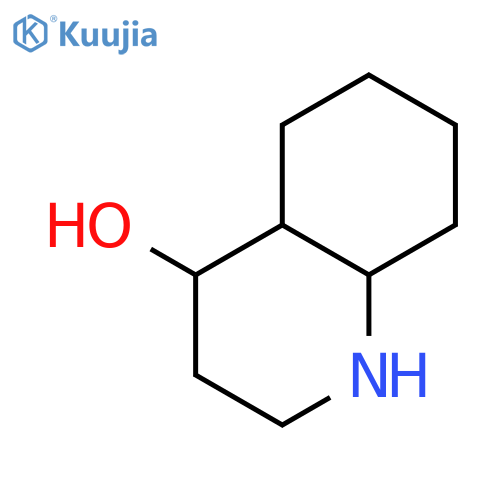Cas no 49788-04-7 (Decahydroquinolin-4-ol)

Decahydroquinolin-4-ol structure
商品名:Decahydroquinolin-4-ol
Decahydroquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-QUINOLINOL, DECAHYDRO-
- Decahydro-quinolin-4-ol
- 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
- Decahydro-4-quinolinol #
- D57031
- AKOS000601619
- HMS1673O21
- Quinolin-4-ol, decahydro-
- MLQARXBFLAEGNM-UHFFFAOYSA-N
- Oprea1_671917
- AKOS022715874
- DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers
- SDCCGMLS-0064575.P001
- SCHEMBL1044709
- Z2738358103
- EN300-343847
- CBDivE_013898
- AT33540
- decahydro-4-quinolol
- 49788-04-7
- 845-244-6
- CS-0246801
- decahydroquinolin-4-ol
- STL433400
- Decahydroquinolin-4-ol
-
- MDL: MFCD02233166
- インチ: InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
- InChIKey: MLQARXBFLAEGNM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 155.131014166Da
- どういたいしつりょう: 155.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.3Ų
Decahydroquinolin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D209953-250mg |
Decahydroquinolin-4-ol |
49788-04-7 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Enamine | EN300-343847-2.5g |
decahydroquinolin-4-ol |
49788-04-7 | 95% | 2.5g |
$1008.0 | 2023-09-03 | |
| TRC | D209953-25mg |
Decahydroquinolin-4-ol |
49788-04-7 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D209953-50mg |
Decahydroquinolin-4-ol |
49788-04-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-343847-10g |
decahydroquinolin-4-ol |
49788-04-7 | 95% | 10g |
$2209.0 | 2023-09-03 | |
| 1PlusChem | 1P01BS35-100mg |
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers |
49788-04-7 | 95% | 100mg |
$195.00 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-50mg |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 50mg |
¥2090.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-100mg |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 100mg |
¥3888.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-5g |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 5g |
¥32140.00 | 2024-05-11 | |
| A2B Chem LLC | AW28433-5g |
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers |
49788-04-7 | 95% | 5g |
$1602.00 | 2024-04-19 |
Decahydroquinolin-4-ol 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
49788-04-7 (Decahydroquinolin-4-ol) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
